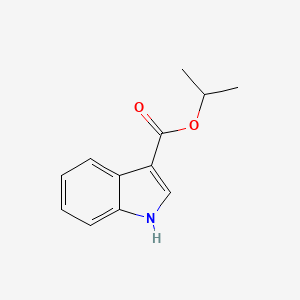![molecular formula C13H9NO2 B6600873 3H-benzo[e]indole-1-carboxylic acid CAS No. 64090-54-6](/img/structure/B6600873.png)
3H-benzo[e]indole-1-carboxylic acid
説明
3H-benzo[e]indole-1-carboxylic acid is a chemical compound with a molecular weight of 211.22 . It is stored at room temperature .
Synthesis Analysis
Indoles, including this compound, are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology . The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological activity . For example, they have been used in the treatment of cancer cells, microbes, and various types of disorders in the human body .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 211.22 .科学的研究の応用
Synthesis and Chemical Properties
3H-benzo[e]indole-1-carboxylic acid has been explored in various synthetic and chemical studies. For instance, a new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles from Martius Yellow was developed, showcasing efficient regioselective reactions like iodination and carboxylation (Yang & Denny, 2002). Additionally, novel fluorescent indole derivatives, potentially useful as fluorescent probes, were synthesized from β-brominated dehydroamino acids and exhibited high fluorescence quantum yields (Pereira, Castanheira, Ferreira, & Queiroz, 2010).
Pharmacological Applications
In pharmacology, certain derivatives of this compound, such as substituted 10H-benzo[4,5]furo[3,2-b]indole-1-carboxylic acids, were identified as having smooth muscle relaxant properties, potentially useful for treating urge urinary incontinence (Butera et al., 2001). Furthermore, indole derivatives have been examined for their allosteric modulation of the cannabinoid CB1 receptor, demonstrating significant positive cooperative allosteric effects (Price et al., 2005).
Biological Activity and Sensing Applications
The compound has also been explored for its potential biological activities. For example, novel bioactive aromatic heterocyclic macromolecules with a monosaccharide core were synthesized using 1,1,2-trimethyl-1H-benzo[e]indole, showing promise as antibacterial and antifungal agents (Mahmood, Salman, & Abd, 2022). Additionally, a benzo[e]indole[2,1-b][1,3]benzooxazine derivative was studied as a highly sensitive CN− sensor, highlighting its utility in detecting cyanide ions (Zhu et al., 2021).
将来の方向性
The future directions in the research of 3H-benzo[e]indole-1-carboxylic acid and similar compounds seem to be focused on their synthesis and potential applications in medicine . The development of new methods for the synthesis of indole derivatives is a topic of ongoing research . Additionally, the potential of these compounds as biologically active agents for the treatment of various disorders is a promising area of study .
特性
IUPAC Name |
3H-benzo[e]indole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMWDZJJXCWQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CN3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)











![[2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B6600893.png)
